molecular formula C19H27N5O B7042996 1-[[3-[1-(2-Methylpyrazol-3-yl)ethylamino]phenyl]methyl]piperidine-4-carboxamide

1-[[3-[1-(2-Methylpyrazol-3-yl)ethylamino]phenyl]methyl]piperidine-4-carboxamide

Cat. No.: B7042996
M. Wt: 341.5 g/mol
InChI Key: OEJYMTGZPJSJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-[1-(2-Methylpyrazol-3-yl)ethylamino]phenyl]methyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperidine ring, a pyrazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-[1-(2-Methylpyrazol-3-yl)ethylamino]phenyl]methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety:

Properties

IUPAC Name

1-[[3-[1-(2-methylpyrazol-3-yl)ethylamino]phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-14(18-6-9-21-23(18)2)22-17-5-3-4-15(12-17)13-24-10-7-16(8-11-24)19(20)25/h3-6,9,12,14,16,22H,7-8,10-11,13H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYMTGZPJSJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)NC2=CC=CC(=C2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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